molecular formula C9H5BrF2N2O2 B2682892 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514942-06-2

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2682892
CAS No.: 2514942-06-2
M. Wt: 291.052
InChI Key: YTGPDUCWEQEIJR-UHFFFAOYSA-N
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Description

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with significant applications in organic synthesis and pharmaceutical chemistry. This compound is characterized by the presence of a bromine atom at the 8th position, a difluoromethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the imidazo[1,2-a]pyridine ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and difluoromethylating reagents under controlled temperatures and solvents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups play crucial roles in enhancing the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s potential as a versatile intermediate in organic synthesis and its efficacy in pharmaceutical applications .

Properties

IUPAC Name

8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGPDUCWEQEIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(=C1)Br)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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